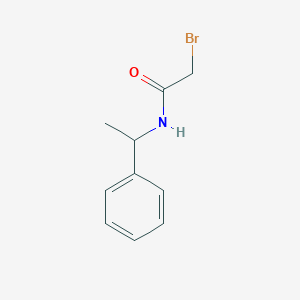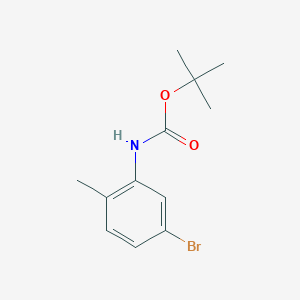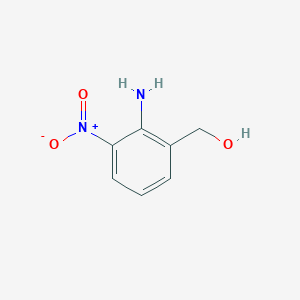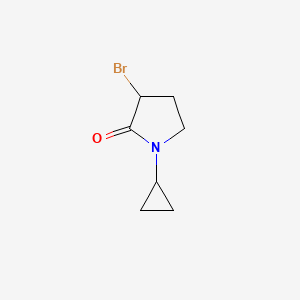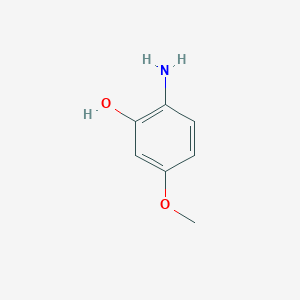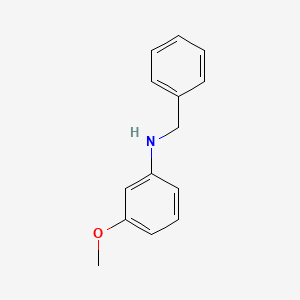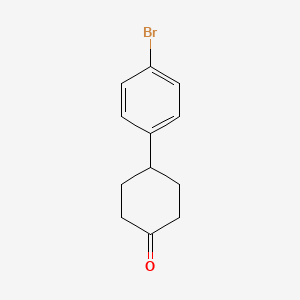![molecular formula C12H10N6O3S B1278283 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine CAS No. 71445-20-0](/img/structure/B1278283.png)
4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H10N6O3S and its molecular weight is 318.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
The compound and its derivatives have demonstrated antifungal properties. Specifically, certain derivatives containing a heterocyclic compound showed significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, with one compound exhibiting a stronger effect compared to others. This suggests potential for these compounds to be developed as antifungal agents (Jafar et al., 2017).
Anticancer Activity
Several derivatives have shown promising anticancer activity. One study synthesized and tested a series of compounds against cancer cell lines, with some demonstrating significant cytotoxic effects. The potential of these compounds as anticancer agents is underscored by their effectiveness against specific cancerous cell lines (Nofal et al., 2014). Another research found that derivatives of the compound exhibited good to moderate activity against various human cancer cell lines, highlighting the potential of these compounds in cancer treatment (Yakantham et al., 2019).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-4-(1,3-thiazol-2-yl)thiazole with N-methoxy-N-methylacetamide followed by the reaction with 1H-benzotriazole-1-carboxamidine hydrochloride in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": [ "2-amino-4-(1,3-thiazol-2-yl)thiazole", "N-methoxy-N-methylacetamide", "1H-benzotriazole-1-carboxamidine hydrochloride", "Triethylamine", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2-amino-4-(1,3-thiazol-2-yl)thiazole is reacted with N-methoxy-N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.", "Step 2: The intermediate is then reacted with 1H-benzotriazole-1-carboxamidine hydrochloride in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents to form the desired compound.", "Step 3: The resulting intermediate is then treated with sodium hydroxide to obtain the final product." ] } | |
CAS No. |
71445-20-0 |
Molecular Formula |
C12H10N6O3S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
benzotriazol-1-yl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C12H10N6O3S/c1-20-16-10(8-6-22-12(13)14-8)11(19)21-18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10+ |
InChI Key |
WKQPUFYPPOFADD-MHWRWJLKSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)ON2C3=CC=CC=C3N=N2 |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


